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Lysidine bitartrate

Cat. No.: B13823911
M. Wt: 234.21 g/mol
InChI Key: MLTUPVBYXCWMBU-LREBCSMRSA-N
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Description

Biological Occurrence and Significance of Lysidine (B1675763) Modification in Transfer RNA (tRNA)

Lysidine is a post-transcriptional modification found in the anticodon loop of a specific transfer RNA, tRNAIle2, in most bacteria. nih.govasm.orgwikipedia.org This modification occurs at the first position of the anticodon, also known as the wobble position (position 34), of the tRNA that is responsible for carrying the amino acid isoleucine. wikipedia.orgnih.gov The precursor tRNAIle2 has the anticodon CAU, which would naturally recognize the AUG codon for methionine. pnas.org However, the modification of the cytidine (B196190) at position 34 to lysidine (L) changes the anticodon to LAU. pnas.org

The significance of this modification is profound as it alters the codon recognition properties of the tRNA. nih.govnih.gov The presence of lysidine at the wobble position enables the tRNA to correctly read the AUA codon as isoleucine, preventing it from misreading the AUG codon for methionine. rsc.orgnih.gov This specific modification is essential for the viability of many bacteria, highlighting its critical role in protein synthesis. researchgate.netbiorxiv.org In the apicoplast of Plasmodium falciparum, the causative agent of malaria, lysidine modification is also crucial for the minimal translation system within this organelle. biorxiv.org

The enzyme responsible for this vital modification is tRNAIle-lysidine synthetase (TilS). researchgate.netnih.gov TilS catalyzes the ATP-dependent ligation of lysine (B10760008) onto the cytidine at position 34 of the tRNAIle2 anticodon. nih.govuniprot.org This enzymatic process is highly specific, ensuring that only the correct tRNA is modified. nih.gov

Table 1: Key Molecules in Lysidine Modification

Molecule Role
tRNAIle2 The specific transfer RNA that undergoes lysidine modification.
Cytidine (C34) The nucleoside at the wobble position of the tRNAIle2 anticodon that is modified.
Lysidine (L34) The modified nucleoside formed by the addition of a lysine moiety to cytidine.
tRNAIle-lysidine synthetase (TilS) The enzyme that catalyzes the formation of lysidine.
ATP Provides the energy for the enzymatic reaction.
Lysine The amino acid that is attached to cytidine to form lysidine.

Fundamental Role of Lysidine in Genetic Code Interpretation and Protein Synthesis Fidelity

The genetic code is the set of rules by which information encoded within genetic material is translated into proteins. The fidelity of this process is paramount for cellular function. Lysidine plays a fundamental role in maintaining this fidelity by ensuring the correct interpretation of the AUA codon. rsc.orgnih.gov

Without the lysidine modification, the tRNAIle2 with its CAU anticodon would recognize the AUG codon, which codes for methionine. pnas.orgnih.gov This would lead to the incorrect incorporation of methionine at positions where isoleucine is specified by the AUA codon, resulting in non-functional or misfolded proteins. The conversion of cytidine to lysidine at the wobble position effectively switches the tRNA's specificity from methionine to isoleucine. nih.govnih.gov This change allows the translational machinery to discriminate between the AUA (isoleucine) and AUG (methionine) codons, which differ only in their third base. rsc.orgnih.gov

Recent structural studies using cryogenic electron microscopy have revealed that both lysidine and the archaeal equivalent, agmatidine (B14122404), interact with the third adenine (B156593) of the AUA codon in a unique C-A geometry. nih.govresearchgate.net The side chains of these modified cytidines extend towards the 3' direction of the mRNA and form hydrogen bonds with the 2'-OH of the adjacent nucleotide, further enhancing the decoding of the AUA codon. nih.gov

Table 2: Codon-Anticodon Interactions

Codon (mRNA) Unmodified Anticodon (tRNA) Amino Acid Coded Modified Anticodon (tRNA) with Lysidine Amino Acid Coded
AUG CAU Methionine - -
AUA CAU (Incorrectly) Methionine LAU Isoleucine

Historical Context of Lysidine Discovery and Initial Characterization in Prokaryotic Organisms

The discovery of lysidine and the elucidation of its function were significant milestones in understanding the intricacies of protein synthesis in prokaryotes. Initial studies on tRNA structure and function revealed the presence of numerous modified nucleosides, suggesting their importance in tRNA's role as an adaptor molecule. microbenotes.com

The specific challenge of how the AUA codon was deciphered as isoleucine in bacteria, while avoiding misreading of the AUG methionine codon, led researchers to investigate the anticodon of isoleucine-specific tRNA. nih.gov It was discovered that in bacteria like Escherichia coli, the tRNA responsible for reading the AUA codon contained a modified cytidine at the wobble position. nih.govresearchgate.net

Subsequent biochemical analysis identified this modified nucleoside as 2-lysyl-cytidine, which was named lysidine. wikipedia.orgnih.gov The enzyme responsible for its synthesis, tRNAIle-lysidine synthetase (TilS), was later identified and characterized. researchgate.netnih.gov The gene encoding this enzyme was initially known by other names, such as mesJ and yacA, before its function in lysidine formation was established. nih.govpnas.orgwikipedia.org

The essential nature of the tilS gene for the viability of many bacteria further underscored the critical importance of lysidine in prokaryotic translation. nih.govresearchgate.net These early discoveries in prokaryotic organisms laid the foundation for a deeper understanding of the diverse strategies that different domains of life have evolved to ensure the accurate translation of their genetic codes. pnas.orgoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O6 B13823911 Lysidine bitartrate

Properties

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

MLTUPVBYXCWMBU-LREBCSMRSA-N

Isomeric SMILES

CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O

Related CAS

94107-88-7
74347-31-2

Origin of Product

United States

Molecular Enzymology of Lysidine Biosynthesis

Discovery and Characterization of tRNA(Ile)-lysidine Synthetase (TilS)

In the realm of bacterial protein synthesis, the accurate translation of the genetic code is paramount. A key challenge is the correct interpretation of the AUA codon. While in eukaryotes this codon is read as isoleucine, in bacteria it would be recognized by tRNA(Met) due to standard wobble base pairing rules. To circumvent this, bacteria employ a specialized enzyme to modify the wobble position of tRNA(Ile), ensuring the correct incorporation of isoleucine. This crucial enzyme was identified and named tRNA(Ile)-lysidine synthetase (TilS). nih.gov

The discovery of TilS, also known as MesJ, unveiled the molecular machinery responsible for the synthesis of lysidine (B1675763) (2-lysyl-cytidine), a unique modified nucleotide, at the wobble position (cytidine 34) of the tRNA(Ile) anticodon. researchgate.netresearchgate.net This modification is essential for bacterial viability as it fundamentally alters the tRNA's decoding properties. The presence of lysidine switches the codon specificity of the tRNA from recognizing the methionine codon AUG to the isoleucine codon AUA. researchgate.netresearchgate.net Furthermore, this single modification is a major determinant in preventing the misaminoacylation of tRNA(Ile) with methionine. researchgate.net

Biochemical characterization of TilS revealed that it catalyzes the formation of lysidine using L-lysine and adenosine (B11128) triphosphate (ATP) as substrates. nih.govresearchgate.net The enzyme is highly conserved across a wide range of bacterial species, underscoring its fundamental importance in bacterial translation. researchgate.net Structural studies have shown that TilS is a member of the N-type ATP pyrophosphatase (PPase) family. researchgate.net The enzyme is typically composed of an N-terminal catalytic domain and, in some bacteria like Escherichia coli, an additional C-terminal domain that aids in tRNA recognition. researchgate.netnih.gov The N-terminal domain harbors a highly conserved SGGXDS motif, which functions as a P-loop for ATP binding. uniprot.orgebi.ac.uk

Mechanistic Elucidation of Lysidine Formation: Two-Step Enzymatic Reaction Pathway

Detailed biochemical and structural analyses have elucidated that the synthesis of lysidine by TilS is not a single-step reaction but rather a sophisticated two-step enzymatic pathway. nih.govresearchgate.netnih.gov This process ensures the specific and efficient conversion of cytidine (B196190) to lysidine at the wobble position of tRNA(Ile).

The first step in the catalytic cycle involves the activation of the C2 carbonyl group of the cytidine at position 34 of the tRNA(Ile). TilS utilizes ATP to adenylate this cytidine, forming a reactive adenylated tRNA intermediate. nih.govresearchgate.netnih.gov This intermediate is crucial for the subsequent nucleophilic attack by the incoming lysine (B10760008) substrate. The formation of this adenylated intermediate is a common strategy in biological reactions to activate a relatively unreactive group for subsequent modification.

Substrate Recognition and Specificity in TilS-Mediated Modification

The fidelity of protein synthesis relies heavily on the ability of enzymes like TilS to recognize their specific tRNA substrates with high precision, while rejecting other, often structurally similar, tRNAs.

A remarkable feature of TilS is its ability to specifically select tRNA(Ile) and discriminate against the structurally very similar tRNA(Met), which possesses the same CAU anticodon loop. nih.govresearchgate.netnih.gov This discrimination is critical to prevent the incorrect modification of tRNA(Met) which would lead to the misincorporation of isoleucine at methionine codons. Structural and mutational studies have revealed that TilS employs a multi-faceted recognition strategy to distinguish between these two tRNAs. nih.govnih.gov

Interactive Data Table: Key Features of TilS

FeatureDescriptionReferences
Enzyme Name tRNA(Ile)-lysidine Synthetase (TilS) nih.govuniprot.org
Function Catalyzes the formation of lysidine at the wobble position of tRNA(Ile) nih.govresearchgate.net
Substrates L-lysine, ATP, tRNA(Ile) nih.govresearchgate.net
Product Lysidine-modified tRNA(Ile) uniprot.org
Reaction Mechanism Two-step reaction involving an adenylated tRNA intermediate nih.govnih.gov
Key Substrate Discrimination Differentiates between tRNA(Ile) and tRNA(Met) researchgate.netnih.gov

Structural Biology of Lysidine and Its Associated Macromolecular Complexes

Conformational Analysis of Lysidine (B1675763) within tRNA Anticodon Loops

Theoretical and computational studies have provided significant insights into the conformational preferences of lysidine (k2C) within the anticodon loop of tRNAIle. nih.gov Quantum chemical calculations, including methods like Perturbative Configuration Interaction with Localized Orbitals (PCILO), have been employed to investigate the stable conformations of lysidine in its zwitterionic, non-zwitterionic, neutral, and tautomeric forms. nih.gov

Molecular dynamics simulations have further elucidated the role of lysidine's conformation in codon recognition. These simulations suggest that the tautomeric form of lysidine is crucial for forming the necessary hydrogen bonding interactions to read the third base, adenine (B156593), of the AUA codon. rsc.orgnih.gov This specific hydrogen bonding pattern is not favorable with guanine (B1146940), which helps to prevent the misrecognition of the AUG codon. rsc.orgnih.gov The presence of lysidine, along with other modifications like N6-threonylcarbamoyladenosine (t6A) at position 37, is essential for maintaining the proper structure of the anticodon loop for AUA codon recognition. rsc.org Without these modifications, the anticodon stem-loop of tRNAIle cannot establish the correct hydrogen bonds to recognize AUA and the loop structure is disturbed. rsc.orgnih.gov

Predicted Conformational Features of Lysidine in tRNA Anticodon Loop
FeatureDescriptionMethod of Prediction
Orientation of Lysine (B10760008) MoietyTrans to the N1 of the cytidine (B196190) ringQuantum Chemical Calculations (PCILO)
Base Orientation (χ angle)Anti (approximately 3°)Quantum Chemical Calculations (PCILO)
Key Intramolecular InteractionHydrogen bond between lysine's carboxyl oxygen and the 2'-hydroxyl of the riboseQuantum Chemical Calculations (PCILO)
Form Required for AUA RecognitionTautomeric formMolecular Dynamics Simulations

High-Resolution Structural Studies of tRNA(Ile)-lysidine Synthetase (TilS)

The enzyme responsible for the synthesis of lysidine is tRNA(Ile)-lysidine synthetase (TilS). nih.govgenesilico.pl Crystal structures of TilS, such as the one from Aquifex aeolicus, have been resolved to provide a detailed view of its architecture and active site. genesilico.plnih.gov TilS functions as a homodimer, with each subunit comprising two main domains: an N-terminal dinucleotide-binding fold domain (NTD) and a C-terminal globular domain (CTD), connected by a long α-helical linker. genesilico.pl

The NTD is structurally similar to the ATP-pyrophosphatase domain of GMP synthetase, which is consistent with the two-step reaction mechanism of TilS: the adenylation of C34 followed by a nucleophilic attack by lysine. genesilico.pl A notable feature of the NTD is a central hole where conserved amino acid residues are clustered. genesilico.pl Kinetic analyses of mutants of these conserved residues indicate that ATP binds across this central hole to adenylate C34 of the tRNA. genesilico.pl

The crystal structure of Aquifex aeolicus TilS in complex with ATP, Mg2+, and L-lysine at 2.5 Å resolution reveals the initial binding states of the substrates. nih.gov In this structure, the active site possesses two distinct entry points: a large hole and a narrow tunnel on the opposite side. nih.gov ATP is bound within the large hole, while L-lysine is positioned at the entrance of the narrow tunnel. nih.gov The conserved Asp36 residue in the PP-motif is involved in coordinating the Mg2+ ion. nih.gov In this initial state, the substrates are held relatively far apart, suggesting that the binding of the tRNA substrate induces a conformational change to bring them together for catalysis. nih.gov

Structural Features of Aquifex aeolicus TilS
ComponentDescriptionResolution
Overall StructureHomodimer2.42 Å
Domains per SubunitN-terminal dinucleotide-binding fold domain (NTD) and C-terminal globular domain (CTD)2.42 Å
NTD FeatureCentral hole for ATP binding and C34 adenylation2.42 Å
Substrate Binding Sites (Initial State)ATP in a large hole, L-lysine at the entrance of a narrow tunnel2.5 Å
Cofactor CoordinationMg2+ coordinated by Asp36 in the PP-motif2.5 Å

Molecular Architecture of TilS-tRNA Substrate Complexes

The specific recognition of tRNAIle by TilS is crucial to prevent the mis-modification of other tRNAs, particularly the structurally similar tRNAMet which has the same anticodon loop. nih.govnih.gov Structural and mutational studies have revealed that TilS employs a sophisticated mechanism to discriminate its cognate tRNA substrate. pdbj.orgnih.gov

X-ray crystallography of TilS in complex with tRNA has shown that the enzyme recognizes the entire L-shape structure of the tRNA through extensive interactions. pdbj.org This recognition involves sequential domain movements within TilS upon tRNA binding. pdbj.org Interestingly, studies have shown that TilS can specifically recognize and modify tRNAIle in its precursor form (pre-tRNAIle). pdbj.org This early modification is a key fidelity mechanism, as it prevents the unmodified tRNAIle from being incorrectly aminoacylated by methionyl-tRNA synthetase (MetRS), which would lead to the misincorporation of methionine at isoleucine codons. pdbj.org

The mode of tRNA recognition can differ between TilS orthologs. For example, Escherichia coli TilS possesses an additional C-terminal domain that is thought to recognize the acceptor stem of tRNAIle. genesilico.plnih.gov In contrast, mutational studies on Aquifex aeolicus TilS indicate that it does not recognize the acceptor stem but instead identifies the C29•G41 base pair in the anticodon stem. genesilico.plnih.gov This highlights a divergence in the specific tRNA recognition strategies employed by TilS from different bacterial species, although both are aimed at achieving high specificity for tRNAIle over tRNAMet. genesilico.plnih.gov

Cryo-Electron Microscopy (Cryo-EM) Investigations of Lysidine-Modified tRNA Interactions with the Ribosome

Cryo-electron microscopy (cryo-EM) has been instrumental in visualizing the interaction of lysidine-modified tRNAIle with the ribosome at high resolution, providing a structural basis for its role in decoding. nih.govelsevierpure.com These studies have captured snapshots of tRNAIle with lysidine at the wobble position recognizing the AUA codon within the A-site of the ribosome. nih.govelsevierpure.com

Cryo-EM structures have revealed that lysidine interacts with the third adenine of the AUA codon through a unique, non-standard C-A geometry. nih.govelsevierpure.com This interaction involves a single hydrogen bond between the exocyclic amine of lysidine and the N1 of the adenine in the wobble position. nih.govscispace.com This geometry is distinct from a canonical Watson-Crick base pair. scispace.com

The long lysine side chain of lysidine extends towards the 3' direction of the mRNA. nih.govelsevierpure.com The polar terminus of this side chain forms an additional hydrogen bond with the 2'-hydroxyl group of the nucleotide residue that is 3'-adjacent to the AUA codon (the fourth mRNA residue). nih.govelsevierpure.comu-tokyo.ac.jp Biochemical analyses have confirmed that this interaction with the fourth mRNA residue facilitates the decoding of the AUA codon. nih.govelsevierpure.com This extended interaction provides the necessary thermodynamic stability to compensate for the single hydrogen bond at the wobble position. nih.govscispace.com

Modeling studies suggest a mechanism for how lysidine prevents the recognition of the near-cognate AUG codon. A guanosine at the third position of the codon would sterically clash with the lysidine modification, preventing the formation of a canonical Watson-Crick geometry. nih.gov

The decoding of the AUA codon by lysidine-modified tRNA is a finely tuned process reliant on a specific network of hydrogen bonds and precise side chain orientations. As established by cryo-EM, the primary hydrogen bond forms between lysidine and the wobble adenine of the AUA codon. nih.govelsevierpure.com

The orientation of the lysidine side chain is critical. It extends into a space defined by nucleotides G530, C1054, and A1196 of the 16S rRNA and the fourth residue of the mRNA. researchgate.net The terminal polar group of the lysidine side chain forms a crucial hydrogen bond with the 2'-OH of this fourth mRNA residue. nih.govu-tokyo.ac.jp This interaction effectively anchors the lysidine-modified anticodon to the AUA codon and the downstream mRNA, enhancing the stability and specificity of the interaction. nih.govnih.govscispace.com This dual interaction—a single hydrogen bond at the wobble position supplemented by a second hydrogen bond involving the modification's side chain—is a conserved mechanism for stabilizing the binding of tRNAIle to the AUA codon. nih.govscispace.com

Key Interactions in AUA Codon Recognition by Lysidine-Modified tRNA
Interacting MoleculesType of InteractionSignificance
Lysidine (L34) and Adenine (A3 of codon)Single hydrogen bond in a unique C-A geometryPrimary recognition of the wobble base
Lysidine side chain and 2'-OH of the 4th mRNA residueHydrogen bondStabilizes the codon-anticodon interaction and facilitates decoding
Lysidine modification and Guanine (of a potential AUG codon)Steric clash (modeled)Prevents misreading of the AUG codon

Functional Dynamics and Specificity in Translation

Regulation of Codon Recognition Specificity by Lysidine (B1675763) Modification

The modification of cytidine (B196190) to lysidine (L), a cytidine derivative containing a lysine (B10760008) moiety, at the wobble position (position 34) of the anticodon in bacterial and some organellar isoleucine tRNAs (tRNAIle2) is a critical event that governs codon recognition. pnas.orgnih.govacs.orgembopress.org This post-transcriptional modification is catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS). nih.govnih.gov

Selective Decoding of AUA Codons and Rejection of AUG Codons

The primary role of lysidine is to enable the specific decoding of the AUA codon for isoleucine, while simultaneously preventing the misreading of the near-cognate AUG codon, which codes for methionine. pnas.orgacs.orgembopress.orgnih.govnih.gov The unmodified tRNAIle2 possesses a CAU anticodon, which, according to standard Watson-Crick base pairing, would be expected to recognize the AUG codon. pnas.orgacs.orgnih.gov The presence of lysidine at position 34, however, alters the base-pairing properties of the anticodon. tandfonline.com

The chemical structure of lysidine, with its lysine extension, sterically and electrostatically favors pairing with adenine (B156593) (A) in the third position of the AUA codon and actively disfavors pairing with guanine (B1146940) (G) in the AUG codon. pnas.orgresearchgate.nettandfonline.com Cryo-electron microscopy studies have revealed that lysidine interacts with the third adenine of the AUA codon through a unique C-A geometry. researchgate.net This specific interaction ensures that only the AUA codon is read as isoleucine by this particular tRNA. acs.orgtandfonline.com The resulting LAU anticodon, therefore, exclusively decodes the AUA isoleucine codon. acs.org

Role of Lysidine in Preventing Misreading of Genetic Information

The prevention of misreading is a direct consequence of the selective decoding enforced by lysidine. Without this modification, the tRNAIle2 with a CAU anticodon would recognize the AUG codon, leading to the erroneous incorporation of isoleucine at methionine positions during protein synthesis. pnas.orgnih.gov This would compromise the integrity of the proteome and be detrimental to the cell.

The modification to lysidine effectively switches the codon specificity of the tRNA, ensuring that the genetic code is read with high fidelity. pnas.orgnih.gov This modification is so crucial that the gene encoding TilS is essential for the viability of many bacteria. nih.govasm.org The presence of lysidine is a key determinant for maintaining the accuracy of translation by preventing the misinterpretation of genetic information. researchgate.net

Impact on Aminoacylation Specificity of tRNA(Ile)

The influence of lysidine extends beyond codon recognition to the crucial process of aminoacylation, the correct charging of a tRNA with its corresponding amino acid. This reaction is catalyzed by aminoacyl-tRNA synthetases (aaRSs). The modification of cytidine to lysidine at the wobble position of tRNAIle2 serves as a critical identity determinant for isoleucyl-tRNA synthetase (IleRS). pnas.orgnih.govnih.govnih.govebi.ac.uk

An unmodified tRNAIle2 with a CAU anticodon is not only capable of reading the AUG codon but is also recognized and aminoacylated by methionyl-tRNA synthetase (MetRS), effectively behaving as a methionine tRNA. pnas.orgnih.gov However, the single post-transcriptional modification of C34 to lysidine drastically alters its identity. pnas.org This modification converts the aminoacylation specificity from MetRS to IleRS. pnas.orgnih.gov

An in vitro experiment demonstrated that replacing lysidine with an unmodified cytidine in Escherichia coli tRNAIle2 significantly decreased its isoleucine-accepting activity while increasing its methionine-accepting activity. pnas.org This highlights that the lysidine modification is both necessary and sufficient to switch the tRNA's amino acid specificity from methionine to isoleucine. nih.gov Therefore, lysidine acts as a dual-specificity switch, simultaneously altering both codon recognition and amino acid charging, ensuring that the AUA codon is correctly translated as isoleucine. nih.gov

Dynamic Interplay of Lysidine with Ribosomal Components during Translation

During the process of translation, the lysidine-modified tRNAIle interacts dynamically with various components of the ribosome. Cryo-electron microscopy studies have provided insights into these interactions. The lysidine modification, along with another modification, N⁶-threonylcarbamoyladenosine (ct⁶A), has been shown to be crucial for efficient decoding. researchgate.net

The side chain of lysidine extends towards the 3' direction of the mRNA, where its polar terminus forms hydrogen bonds with the 2'-OH group of the nucleotide residue immediately following the AUA codon. researchgate.net This interaction with the fourth mRNA residue helps to stabilize the codon-anticodon pairing at the ribosomal A-site, thereby facilitating the efficient decoding of the AUA codon. researchgate.net The aliphatic group of the lysidine side chain fills a space surrounded by specific residues of the 16S rRNA (G530, C1054, and A1196) and the fourth mRNA residue. researchgate.net This dynamic interplay ensures the correct positioning of the tRNA in the ribosome for accurate and efficient protein synthesis. nih.gov

Evolutionary and Comparative Genomic Perspectives

Phylogenetic Distribution and Conservation of TilS in Bacterial Lineages

The enzyme responsible for the synthesis of lysidine (B1675763) is tRNA(Ile)-lysidine synthetase (TilS). This enzyme catalyzes the ATP- and lysine-dependent conversion of cytidine (B196190) at the wobble position (C34) of tRNAIle2 with a CAU anticodon into lysidine. nih.govembopress.org The presence of the tilS gene is a strong indicator of an organism's reliance on lysidine for AUA codon translation.

Genomic analyses have revealed that the tilS gene is highly conserved and widely distributed across bacterial phyla. nih.govasm.org It is considered one of the most conserved tRNA-modifying enzymes in bacteria, with one study finding it in 98% of the bacterial genomes analyzed. nih.gov This broad distribution underscores the fundamental importance of the lysidine modification for accurate translation in the bacterial domain. malariaworld.org The presence of tilS has been identified in diverse bacterial groups, including Proteobacteria, Firmicutes, Actinobacteria, and Bacteroidetes. mdpi.comnih.gov The conservation of the tilS gene makes it a useful phylogenetic marker for studying the biodiversity and evolutionary relationships within certain bacterial genera, such as Thiothrix. mdpi.com

The table below summarizes the distribution of the tilS gene across various bacterial phyla, highlighting its widespread nature.

PhylumPresence of tilS GeneRepresentative Genera
ProteobacteriaWidespreadEscherichia, Salmonella, Thiothrix, Burkholderia
FirmicutesWidespreadBacillus, Streptococcus
ActinobacteriaWidespreadStreptomyces, Mycobacterium
Bacteroidetes/Chlorobi groupPresentBacteroides
FibrobacteresPresentFibrobacter
AcidobacteriaPresentAcidobacterium
ThermotogaePresentThermotoga
TenericutesLargely AbsentMycoplasma

This table is a representation based on available genomic data and may not be exhaustive.

Evolutionary Divergence and Adaptive Significance of Lysidine Modification in Prokaryotic Translation Systems

The evolution of the lysidine modification system is a key adaptation for resolving the ambiguity between the AUA isoleucine codon and the AUG methionine codon. researchgate.netmit.edu The unmodified tRNAIle with a CAU anticodon would recognize the AUG codon, leading to the misincorporation of methionine instead of isoleucine. The TilS-catalyzed modification of C34 to lysidine (L) creates tRNAIleLAU, which specifically pairs with the AUA codon and is rejected by methionyl-tRNA synthetase. nih.govresearchgate.net This modification effectively switches the tRNA's identity, ensuring translational fidelity. researchgate.net

The essentiality of TilS in most bacteria highlights its critical role in maintaining the integrity of the genetic code. malariaworld.orgwfu.edu However, studies on experimentally evolved bacteria, such as Burkholderia cenocepacia, have shown that mutations impairing TilS function can be adaptive under specific conditions of nutrient stress, suggesting a potential secondary role for TilS in metabolic regulation. asm.org This indicates that while crucial for translational accuracy, the TilS system may also be subject to evolutionary pressures related to cellular homeostasis. asm.org

The evolutionary significance of lysidine is further emphasized by its inclusion in minimal genome concepts, which aim to define the essential set of genes for a self-replicating organism. malariaworld.org

Comparative Analysis with Agmatidine (B14122404) (agm²C) Modification in Archaea

Archaea have evolved a parallel, yet distinct, strategy to decode the AUA codon. Instead of lysidine, many archaea utilize agmatidine (agm²C), a modification where agmatine (B1664431) (decarboxylated arginine) is attached to the C2 position of cytidine at the wobble position of tRNAIle. wikipedia.orgebi.ac.uknih.gov This modification is catalyzed by the enzyme tRNA(Ile)-agmatidine synthetase (TiaS), which is structurally and mechanistically different from the bacterial TilS. ebi.ac.ukresearchgate.netembopress.org

The table below provides a comparative overview of lysidine and agmatidine modification systems.

FeatureLysidine (k²C) SystemAgmatidine (agm²C) System
Domain Primarily BacteriaPrimarily Archaea
Precursor Amino Acid Lysine (B10760008)Arginine (via Agmatine)
Enzyme tRNA(Ile)-lysidine synthetase (TilS)tRNA(Ile)-agmatidine synthetase (TiaS)
Catalytic Mechanism C2-oxo group of C34 is activated by adenylation. ebi.ac.ukC2-oxo group of C34 is activated by phosphorylation. ebi.ac.uknih.gov
Evolutionary Relationship Convergent evolution with the agmatidine system. ebi.ac.ukresearchgate.netConvergent evolution with the lysidine system. ebi.ac.ukresearchgate.net

The existence of these two analogous but non-homologous systems is a classic example of convergent evolution, where different evolutionary paths have led to the same functional solution for a critical biological problem—the accurate decoding of the AUA codon. ebi.ac.uknih.govresearchgate.net

Genomic Adaptations in Organisms Lacking Canonical Lysidine Biosynthesis

While TilS is nearly ubiquitous in bacteria, some organisms lack the canonical tilS gene. nih.govoup.com These organisms must have alternative mechanisms to translate the AUA codon correctly or have eliminated the AUA codon from their genomes.

One such adaptation is observed in certain bacteria that have suppressor mutations. For instance, in a thermosensitive tilS mutant of Bacillus subtilis, suppressor mutations were found in the gene for tRNAIleGAU, changing the wobble nucleotide to create a tRNAIleUAU that can decode AUA. nih.gov

Another example is found in the phylum Tenericutes (e.g., Mycoplasma), which often lack the tilS gene and other tRNA modification systems. oup.comnih.gov In some cases, these organisms have lost the AUA codon from their coding sequences, thus circumventing the need for a specialized decoding mechanism. In other instances, as seen in some mitochondrial genomes, the AUA codon is reassigned to methionine. This is achieved through modifications to the tRNA-Met that allow it to recognize both AUG and AUA codons, such as the formation of 5-formylcytidine (B110004) (f⁵C). pnas.orgnih.gov

The apicoplast of the malaria parasite Plasmodium falciparum, an organelle of prokaryotic origin, presents a unique case. It contains a tilS ortholog, the first to be characterized in a eukaryotic organelle, which is essential for the translation of the AUA-rich apicoplast genome. embopress.orgbiorxiv.orgnih.gov This highlights the retention of a bacterial-type system in a eukaryotic organelle to handle a minimal translation apparatus. malariaworld.orgbiorxiv.org

These varied strategies demonstrate the evolutionary plasticity of the genetic code and the diverse solutions that have arisen to ensure translational accuracy in the absence of the canonical lysidine biosynthesis pathway.

Advanced Research Methodologies for Lysidine Investigation

In Vitro Biochemical Assays for Enzyme Kinetics and Substrate Characterization

In vitro biochemical assays are fundamental for dissecting the enzymatic process of lysidine (B1675763) synthesis. These assays allow for the quantitative analysis of enzyme activity, the determination of kinetic parameters, and the characterization of substrates for the enzyme tRNA(Ile)-lysidine synthetase (TilS). wuxibiology.comdatabiotech.co.ildomainex.co.uk

Enzyme Kinetics and Assay Formats: The synthesis of lysidine by TilS is an ATP- and lysine-dependent reaction. nih.govresearchgate.net The mechanism involves two main steps: the adenylation of the cytidine (B196190) at position 34 (C34) of the tRNA precursor, followed by a nucleophilic attack by lysine (B10760008). pnas.orgresearchgate.net Kinetic analyses are crucial for understanding the efficiency and mechanism of this process. Researchers typically measure the incorporation of radiolabeled substrates, such as [U-¹⁴C] L-lysine, into the tRNA transcript. pnas.orgresearchgate.net The reaction mixtures for these assays generally contain the purified TilS enzyme, the specific tRNA transcript (tRNAIle2), ATP, and the amino acid substrate in a buffered solution with magnesium ions, which act as a cofactor. pnas.orgresearchgate.net

Kinetic parameters like the Michaelis constant (K_m) and the catalytic rate (k_cat) are determined for each substrate (tRNA, ATP, and lysine). For instance, studies on Aquifex aeolicus TilS have determined K_m values, providing insight into the enzyme's affinity for its substrates under specific conditions. pnas.org A variety of assay formats, including filter-binding assays, scintillation proximity assays, and fluorescence anisotropy-based assays, have been developed for high-throughput screening of potential TilS inhibitors. nih.govresearchgate.net

Substrate Characterization: Biochemical assays have been instrumental in characterizing the substrate specificity of TilS. Systematic studies have shown that TilS can utilize several lysine analogs and other small primary amine-containing compounds as alternative substrates. nih.gov This flexibility has been exploited to generate differentially modified tRNAs, which are valuable tools for probing the structural requirements of the anticodon for aminoacylation by isoleucyl-tRNA synthetase (IleRS). nih.gov The incorporation of these analogs into tRNA is consistently confirmed using mass spectrometry. nih.gov These studies reveal that while the enzyme is flexible regarding the lysine substrate, the modification at the wobble position is a critical determinant for switching the tRNA's identity from a methionine to an isoleucine substrate. nih.gov

ParameterWild-Type (WT)E106A MutantR174A MutantD36A MutantD137A Mutant
K_m for tRNA (µM) 0.250.541.1N/AN/A
k_cat (s⁻¹) 0.360.020.0003N/AN/A
K_m for L-lysine (µM) 629609N/AN/AN/A
K_m for ATP (µM) 165160N/AN/AN/A
Activity 100%ReducedAbolishedAbolishedAbolished

Table 1. Kinetic Parameters of A. aeolicus TilS and its Mutants. This table summarizes the kinetic data for the wild-type TilS enzyme and several of its mutants. The data, derived from in vitro biochemical assays, highlight the critical roles of specific amino acid residues in tRNA binding and catalysis. For example, the R174A mutation significantly increases the K_m for tRNA, indicating a role in tRNA recognition, while the D36A and D137A mutations abolish activity, suggesting their involvement in the catalytic mechanism. The E106A mutation primarily affects the catalytic turnover (k_cat), suggesting a role in product release. pnas.orgresearchgate.net Data presented are illustrative and compiled from findings in the literature. pnas.orgresearchgate.net N/A indicates data not available or activity was too low to measure.

Site-Directed Mutagenesis and Genetic Engineering of TilS and tRNA Genes

Site-directed mutagenesis is a powerful technique used to investigate the structure-function relationships of both the TilS enzyme and its tRNA substrate. By systematically altering specific amino acids in TilS or nucleotides in the tRNA, researchers can identify critical residues and structural elements required for recognition and catalysis. pnas.orgnih.gov

TilS Mutagenesis: Mutational studies on Escherichia coli and Aquifex aeolicus TilS have revealed key domains and residues for its function. pnas.orgnih.gov TilS typically consists of an N-terminal domain (NTD) responsible for catalysis and C-terminal domains (CTDs) involved in tRNA recognition. pnas.orggenesilico.pl Mutagenesis of conserved residues within the NTD, such as Asp-36 and Asp-137 in A. aeolicus TilS, completely abolished lysidine-forming activity, indicating their direct role in the chemical reaction. pnas.orgresearchgate.net Other mutations, for instance in Arg-174, led to a significant decrease in tRNA binding affinity, confirming its role in substrate recognition. researchgate.net In Burkholderia cenocepacia, mutations in the CTD1 and CTD2 domains, far from the active site, were also found to decrease lysidinylation activity, suggesting that distal domains contribute to catalysis, possibly by correctly positioning the tRNA substrate. acs.org

tRNA Gene Engineering: Genetic engineering of the tRNAIle2 gene has been crucial for identifying the "identity elements" that TilS recognizes to discriminate it from the structurally similar tRNA(Met), which also has a CAU anticodon. pnas.orgnih.gov In E. coli, TilS recognizes the anticodon loop, the anticodon stem, and the acceptor stem of tRNAIle2. nih.gov In contrast, A. aeolicus TilS does not recognize the acceptor stem but instead recognizes the C29·G41 base pair in the anticodon stem. pnas.org By creating various tRNA mutants and chimeras between tRNAIle2 and tRNA(Met) and then testing them in in vitro lysidination assays, researchers have precisely mapped these recognition sites. pnas.orgnih.govacs.org For example, studies with B. cenocepacia TilS demonstrated that the G1-C72 and G2-C71 base pairs in the acceptor stem of the tRNA are critical identity elements. acs.org

High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural and Mechanistic Studies

High-resolution spectroscopic techniques are indispensable for the structural elucidation of lysidine and for detailed mechanistic investigations of its formation and function.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): The definitive chemical structure of lysidine was first determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.net These techniques established that lysidine is 4-amino-2-(N⁶-lysino)-1-(β-D-ribofuranosyl)pyrimidinium, a modified cytidine with a lysine moiety attached. nih.govresearchgate.net

Mass spectrometry is now a standard tool for the analysis of post-transcriptional modifications in tRNA. mac-mod.com Using techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC-HRAM-MS), researchers can detect and quantify modified nucleosides, including lysidine, from total tRNA digests. mac-mod.comasm.org This method is highly sensitive, capable of detecting modifications from very small sample amounts. mac-mod.com MS/MS fragmentation analysis further helps to confirm the identity of the modification and its position within the tRNA sequence. mac-mod.comtandfonline.com This has been essential for verifying the incorporation of lysine analogs by TilS and for quantifying the reduction of lysidine levels in TilS mutant strains. nih.govasm.org

NMR spectroscopy, particularly 1D ligand-observe NMR, has also been used to confirm the ATP-competitive binding of inhibitors to TilS, providing direct evidence of their mechanism of action. researchgate.net While NMR and X-ray crystallography are primary methods for determining the 3D structures of macromolecules, they can be complemented by MS-based approaches, especially for large and flexible protein-RNA complexes. researchgate.netnih.gov

Reconstitution of In Vitro Translation Systems for Functional Analysis

The core principle involves assembling the essential components of the translation machinery—ribosomes, translation factors, and aminoacyl-tRNAs—in a test tube. unibe.chmdpi.com By introducing a specific mRNA template and tRNAs that are either modified with lysidine or left unmodified, scientists can directly observe the impact on protein synthesis.

A key finding from such experiments is that the presence of lysidine at position 34 of tRNAIle2 is what enables it to read the AUA codon for isoleucine and prevents it from reading the AUG codon for methionine. nih.govnih.gov In vitro translation systems reconstituted with lysidine-containing tRNAs have demonstrated their ability to discriminate between NNA and NNG codons. google.com These systems have been established using components from various organisms, including yeast and mammalian cells, and are invaluable for studying the fundamental mechanisms of decoding. unibe.chmdpi.comnih.gov Recent work on the minimal translation system in the apicoplast of Plasmodium falciparum has highlighted the essentiality of lysidine modification for the viability of the parasite, demonstrating the power of these systems in studying unique biological contexts. nih.govbiorxiv.orgnih.gov

Bioinformatic and Computational Approaches for Predictive Modeling and Pathway Analysis

Bioinformatic and computational methods are increasingly used to complement experimental investigations of lysidine and its biosynthetic pathway. researchgate.netindiana.edu These approaches allow for the prediction of enzyme function, the analysis of evolutionary relationships, and the modeling of complex biological networks. nih.gov

Sequence Analysis and Homology Modeling: Bioinformatic tools are used to identify tilS genes across different bacterial species by searching for sequence homology. uniprot.orguniprot.orgebi.ac.uk The TilS enzyme contains characteristic motifs, such as the ATP-binding PP-loop, which can be identified through sequence analysis. ebi.ac.uk By comparing TilS sequences, researchers can identify conserved residues that are likely to be important for structure and function, guiding site-directed mutagenesis experiments. pnas.orgnih.gov In cases where an experimental structure is not available, homology modeling can be used to generate a 3D model of a TilS protein based on the known structure of a related protein, such as that from Aquifex aeolicus. pnas.org

Molecular Dynamics and Pathway Analysis: Molecular dynamics (MD) simulations have been employed to study the structural significance of lysidine at the atomic level. researchgate.net These simulations can model the codon-anticodon interaction on the ribosome, providing insights into how lysidine and other modifications influence the stability and geometry of the pairing between the tRNA anticodon and the mRNA codon. researchgate.net Such studies have helped to explain how lysidine prevents the misreading of the AUG codon while promoting the recognition of the AUA codon. researchgate.net

Furthermore, computational pathway analysis tools can be used to model the metabolic networks in which lysidine synthesis is embedded. researchgate.net This can help in understanding the regulation of the pathway and its connection to other cellular processes, such as lysine biosynthesis. researchgate.net

Applications of Lysidine in Synthetic Biology and Genetic Engineering Research

Engineering of Mutated tRNAs Incorporating Lysidine (B1675763) for Codon Re-assignment

The unique properties of lysidine, a modified cytidine (B196190) nucleoside, have made it a valuable tool in the field of synthetic biology for the precise engineering of transfer RNAs (tRNAs) and the reassignment of codons. In bacteria, lysidine is found at the wobble position (position 34) of the tRNAIle2 anticodon, where it is crucial for decoding the AUA isoleucine codon while preventing the misreading of the AUG methionine codon. vulcanchem.comnih.gov This is accomplished by the enzyme tRNAIle-lysidine synthetase (TilS), which specifically modifies the cytidine at this position. nih.govacs.org

Researchers have leveraged this natural system to create mutated tRNAs capable of selectively translating specific codons. By introducing lysidine or its derivatives into the anticodon of engineered tRNAs, scientists can redirect the genetic code. For instance, a mutated tRNA with lysidine at the first position of the anticodon (N1) can be designed to selectively translate NNA codons. google.comgoogle.com This approach allows for the discrimination between NNA and NNG codons, a level of specificity not readily achievable through other means. google.com

The challenge in this field has been the substrate specificity of the natural lysidine synthetase (TilS), which typically only modifies tRNAIle2. google.com To overcome this, researchers have developed methods to introduce lysidine into other tRNAs, either through enzymatic ligation of chemically synthesized tRNA fragments containing lysidine or by engineering TilS enzyme variants with altered substrate specificities. acs.orggoogle.com These engineered tRNAs with incorporated lysidine are instrumental in expanding the genetic code and enabling the site-specific incorporation of non-canonical amino acids.

Table 1: Key Research Findings in Lysidine-based tRNA Engineering

Research FocusKey FindingReference
Natural Function of LysidineLysidine at the wobble position of tRNAIle2 ensures correct decoding of the AUA isoleucine codon and prevents misreading of the AUG methionine codon. vulcanchem.comnih.gov
Codon Re-assignmentMutated tRNAs with lysidine at the first position of the anticodon can be engineered to selectively translate NNA codons, discriminating them from NNG codons. google.comgoogle.com
Overcoming Enzyme SpecificityMethods are being developed to incorporate lysidine into tRNAs other than the natural tRNAIle2 substrate of TilS. acs.orggoogle.com

Development of Expanded Genetic Code Systems for Non-Canonical Amino Acid Incorporation

The ability to incorporate non-canonical amino acids (ncAAs) into proteins opens up vast possibilities for creating novel protein functions and therapeutics. Lysidine plays a significant role in strategies aimed at expanding the genetic code to include these ncAAs. frontiersin.orgfrontiersin.org One major approach involves the reassignment of sense codons, where a codon that normally codes for a canonical amino acid is repurposed to encode an ncAA. frontiersin.orgwikipedia.org

The AUA isoleucine codon is a prime target for sense codon reassignment due to its infrequent use in many organisms. frontiersin.orgresearchgate.net In E. coli, the AUA codon is read by a tRNAIle with a lysidine-modified anticodon (LAU). frontiersin.org In a strain lacking the TilS enzyme, the unmodified tRNA with a CAU anticodon does not recognize the AUA codon, freeing it up for reassignment. frontiersin.org By introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair, where the tRNA is engineered to recognize the AUA codon and is charged with an ncAA, researchers can site-specifically incorporate novel amino acids into proteins.

This strategy is a powerful tool in synthetic biology, enabling the creation of proteins with enhanced or novel properties. The development of orthogonal systems, where the engineered synthetase does not charge any endogenous tRNAs and the engineered tRNA is not recognized by any endogenous synthetases, is crucial for the fidelity of this process. wikipedia.orgnih.gov The unique decoding properties conferred by lysidine make it a cornerstone of these efforts to expand the genetic lexicon.

Exploration of Lysidine Derivatives and Analogs for Modulation of Translational Machinery

The exploration of lysidine derivatives and analogs is a burgeoning area of research aimed at fine-tuning the translational machinery for various synthetic biology applications. By modifying the structure of lysidine, scientists can potentially alter its base-pairing properties, its interaction with the ribosome, and its recognition by aminoacyl-tRNA synthetases. google.comfrontiersin.org

One area of interest is the creation of novel base pairs. The development of lysidine analogs could lead to the creation of new codon-anticodon interactions, further expanding the genetic code beyond the current limitations. frontiersin.org Additionally, derivatives of lysidine could be used to probe the structure and function of the ribosome and other components of the translation apparatus.

The synthesis of these derivatives and their incorporation into tRNAs presents a significant chemical challenge. researchgate.net However, the potential rewards are substantial, offering the possibility of creating synthetic biological systems with unprecedented control over protein synthesis. Research in this area is closely tied to the development of new methods for the chemical and enzymatic synthesis of modified RNAs.

Methodologies for Chemical and Enzymatic Synthesis of Lysidine-Modified RNA for Research Purposes

The ability to produce lysidine-modified RNA is essential for research into its function and for its application in synthetic biology. Both chemical and enzymatic methods have been developed to achieve this.

Chemical Synthesis: The chemical synthesis of RNA containing modified nucleosides like lysidine is a complex process. researchgate.net It typically involves solid-phase synthesis where phosphoramidite (B1245037) building blocks of the modified nucleosides are incorporated into the growing RNA chain. researchgate.netresearchgate.net The synthesis of the lysidine phosphoramidite itself is a multi-step process. researchgate.net A significant challenge is the protection of the various functional groups on the lysidine molecule during the synthesis and deprotection steps. researchgate.net Recent advancements in RNA synthesis chemistry, including new protecting groups and coupling strategies, are making the synthesis of lysidine-modified RNA more accessible. researchgate.net

Enzymatic Synthesis: Enzymatic methods provide an alternative and often more specific way to generate lysidine-modified RNA. The primary enzyme involved is tRNAIle-lysidine synthetase (TilS), which naturally synthesizes lysidine on tRNAIle2. vulcanchem.comwikipedia.org In vitro, purified TilS can be used to modify its cognate tRNA substrate. researchgate.netnih.gov

A powerful technique for creating longer, modified RNA molecules is enzymatic ligation. google.com This involves the chemical synthesis of a short RNA fragment containing the desired modification, such as lysidine. This fragment is then ligated to a longer, unmodified RNA molecule using an RNA ligase. google.com This hybrid approach combines the flexibility of chemical synthesis for incorporating modifications with the efficiency of enzymatic ligation for creating large RNA molecules.

Table 2: Comparison of Synthesis Methodologies for Lysidine-Modified RNA

MethodologyAdvantagesDisadvantagesReference
Chemical Synthesis Precise control over the location of the modification. Ability to incorporate a wide range of derivatives.Can be technically challenging and may have length limitations. researchgate.netresearchgate.net
Enzymatic Synthesis (using TilS) High specificity for the natural substrate.Limited to the natural substrate of the enzyme. vulcanchem.comwikipedia.org
Enzymatic Ligation Allows for the creation of long, site-specifically modified RNAs.Requires both chemical synthesis of the modified fragment and enzymatic ligation steps. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.